molecular formula C13H19NO4S B5693581 3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanoic acid

3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanoic acid

Cat. No.: B5693581
M. Wt: 285.36 g/mol
InChI Key: VIEGXZPXGYXDFZ-UHFFFAOYSA-N
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Description

3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanoic acid is a chemical compound known for its diverse applications in pharmaceuticals and scientific research. It is a derivative of propanoic acid and contains a sulfamoyl group attached to a phenyl ring, which is further substituted with a 2-methylpropyl group. This compound is often studied for its potential therapeutic properties and its role as an impurity in the synthesis of other pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanoic acid typically involves the reaction of 4-aminophenylpropanoic acid with 2-methylpropylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the sulfamoyl group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanoic acid involves its interaction with specific molecular targets in the body. The sulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to anti-inflammatory effects by reducing the production of pro-inflammatory mediators. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may target pathways related to inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the sulfamoyl group and the 2-methylpropyl substitution, which may confer distinct biological and chemical properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest in various research fields .

Properties

IUPAC Name

3-[4-(2-methylpropylsulfamoyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10(2)9-14-19(17,18)12-6-3-11(4-7-12)5-8-13(15)16/h3-4,6-7,10,14H,5,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEGXZPXGYXDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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